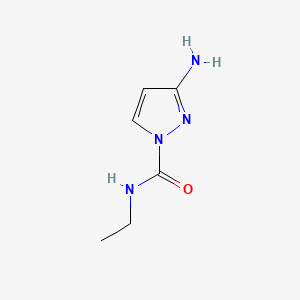

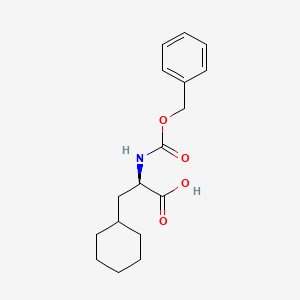

![molecular formula C7H6N2O B583105 Imidazo[1,2-a]pyridin-3-ol CAS No. 150359-29-8](/img/structure/B583105.png)

Imidazo[1,2-a]pyridin-3-ol

Vue d'ensemble

Description

Imidazo[1,2-a]pyridin-3-ol is a heterocyclic compound with an imidazole ring fused to a pyridine ring. It is a versatile scaffold that has been extensively used in the synthesis of biologically active compounds. This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of this scaffold can be achieved from easily available chemicals and has been employed in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been used for its synthesis .Molecular Structure Analysis

The molecular structure of this compound involves an imidazole ring fused to a pyridine ring. The structures of synthesized compounds were accomplished through FT-IR,1H NMR,13C NMR, mass, and elemental analysis data .Chemical Reactions Analysis

The synthesis of this scaffold involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives has also been described .Applications De Recherche Scientifique

Enzyme Inhibitors and Receptor Ligands : Imidazo[1,2-a]pyridine derivatives have been studied for their potential as enzyme inhibitors and receptor ligands (Enguehard-Gueiffier & Gueiffier, 2007).

Therapeutic Applications : This compound shows a broad range of applications in medicinal chemistry, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and proton pump inhibitor activities (Deep et al., 2016).

Synthesis for Medicinal Chemistry : Recent methods focus on synthesizing Imidazo[1,2-a]pyridines using cost-effective catalysts and mild reaction conditions to enhance biological activity (Ravi & Adimurthy, 2017).

Anticancer Potential : Imidazo[1,2-a]pyridine-based analogues are being used as lead molecules in human clinical trials for anticancer therapy (Goel, Luxami, & Paul, 2016).

Antiulcer Agents : Certain substituted Imidazo[1,2-a]pyridines exhibit gastric antisecretory and cytoprotective properties, potentially working through inhibition of the H+/K+-ATPase enzyme (Kaminski et al., 1985).

Antiviral Agents : Derivatives of Imidazo[1,2-a]pyridine show significant activity against human cytomegalovirus and varicella-zoster virus (Gueiffier et al., 1998).

Anticholinesterase Potential : Certain Imidazo[1,2-a]pyridine derivatives are potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in the treatment of heart and circulatory failures (Kwong et al., 2019).

Synthetic Strategies : Recent efforts in synthetic chemistry focus on the development of novel Imidazo[1,2-a]pyridine compounds for therapeutic applications (Kumbhar et al., 2022).

Functionalization Challenges and Medicinal Relevance : Studies on the functionalization of Imidazo[1,2-a]pyridine highlight the difficulties and emerging potential in medicinal applications (Sharma & Prasher, 2022).

Copper Catalyzed Synthesis : Copper-catalyzed synthesis methods offer a cost-effective approach to creating Imidazo[1,2-a]pyridines, including drugs like Zolimidine (Pericherla et al., 2013).

Regiospecific Synthesis : One-pot reactions have been developed for the regiospecific synthesis of Imidazo[1,2-a]pyridines, highlighting the versatility of this compound (Katritzky, Xu, & Tu, 2003).

Synthesis of Diverse Derivatives : Strategies include carbene transformations and C-H functionalizations to synthesize a wide variety of Imidazo[1,2-a]pyridine derivatives (Yu, Su, & Cao, 2018).

Expedited Synthesis Techniques : Novel synthetic approaches have been developed for the quick and efficient synthesis of Imidazo[1,2-a]pyridin-3-ols (Wang et al., 2014).

Versatile Architecture for Stable N-heterocyclic Carbenes : Imidazo[1,5-a]pyridine provides a platform for generating new types of stable N-heterocyclic carbenes, illustrating the compound's versatility (Alcarazo et al., 2005).

Chemical-Genetic Profiling : Studies have shown that Imidazo[1,2-a]pyridines target essential, conserved cellular processes in both yeast and human cells, indicating its potential in developing targeted therapies (Yu et al., 2008).

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridin-3-ol is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been utilized as the core backbone for the development of covalent inhibitors, specifically as novel KRAS G12C inhibitors . KRAS G12C is a common mutation in various cancers and is thus a primary target of this compound .

Mode of Action

The compound interacts with its targets through covalent bonding . This interaction results in the inhibition of the target protein, disrupting its normal function and leading to potential therapeutic effects .

Biochemical Pathways

The compound’s action affects the phosphatidylinositol 3-kinase (PI3K) signaling pathway . Aberrant expression of this pathway is often associated with tumorigenesis, progression, and poor prognosis . By inhibiting key components of this pathway, the compound can potentially slow or halt the progression of certain cancers .

Result of Action

The compound’s action results in the inhibition of the KRAS G12C-mutated cells, leading to potential anticancer effects . Preliminary bio-evaluation screening delivered compound I-11, a derivative of this compound, as a potent anticancer agent .

Action Environment

The compound’s wide range of applications in medicinal chemistry suggests it may be effective in various biological environments .

Safety and Hazards

Orientations Futures

Imidazo[1,2-a]pyridin-3-ol has a wide range of applications in medicinal chemistry and material science . It has great potential in several research areas, from materials science to the pharmaceutical field, and in recent years many promising innovations have been reported in different technological applications .

Analyse Biochimique

Cellular Effects

Imidazo[1,2-a]pyridin-3-ol has been found to exhibit significant effects on various types of cells and cellular processes . It has been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being studied.

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, and it has been found that these effects vary with different dosages . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters and binding proteins . The effects of this compound on its localization or accumulation are currently being studied.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

imidazo[1,2-a]pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-5-8-6-3-1-2-4-9(6)7/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZXJLHKXVOHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70666137 | |

| Record name | Imidazo[1,2-a]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150359-29-8 | |

| Record name | Imidazo[1,2-a]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Does Imidazo[1,2-a]pyridin-3-ol exhibit bioluminescence when paired with the NanoKAZ/NanoLuc luciferase system?

A1: Despite incorporating structural elements found in actual NanoKAZ/NanoLuc substrates, this compound did not display bioluminescence with this luciferase system. []

Q2: How does the chemiluminescence of this compound manifest?

A2: While not bioluminescent with the tested luciferase, this compound exhibits chemiluminescence in a phosphate buffer solution. The intensity of the emitted light signal varies and can be further enhanced by adding a quaternary ammonium salt to the buffer. [] This approach was crucial for determining the emission spectra of this and other luciferin analogs in the study.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.